

DQP-26: A Technical Guide to its Modulation of Extrasynaptic NMDA Receptors

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Compound of Interest

Compound Name: DQP-26

Cat. No.: B12385009

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Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory. However, their overactivation, particularly at extrasynaptic sites, is implicated in a range of neurological disorders including epilepsy, Alzheimer's disease, and Parkinson's disease. This has driven the development of subunit-selective NMDA receptor modulators as potential therapeutics. **DQP-26** is a potent negative allosteric modulator (NAM) with selectivity for GluN2C and GluN2D subunits, which are often enriched in extrasynaptic NMDA receptors. This document provides a comprehensive technical overview of **DQP-26**, summarizing its quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows.

Quantitative Data Summary

The following table summarizes the available quantitative data for **DQP-26** and its predecessor compound, DQP-1105, detailing their inhibitory concentrations (IC₅₀) across various NMDA receptor subunits. This allows for a direct comparison of their potency and selectivity.

Compound	Receptor Subunit	IC50 (μM)	Selectivity (fold) vs. GluN2A	Selectivity (fold) vs. GluN2B	Reference
DQP-26	GluN2C	0.77	-	-	[1]
GluN2D	0.44	28	48	[1]	
(S)-(-)-DQP-997-74	GluN2C	0.069	>100	-	[1]
GluN2D	0.035	>300	-	[1]	
GluN2A	5.2	-	-	[1]	
GluN2B	16	-	-	[1]	
DQP-1105	GluN2C	7.0	-	-	[1]
GluN2D	2.7	-	-	[1]	

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to assess the inhibitory effect of **DQP-26** on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells) expressing specific NMDA receptor subunits.

Materials:

- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
- Borosilicate glass capillaries for pipette fabrication.
- Cell culture of neurons or transfected HEK293 cells.
- External solution (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 25 glucose, 2 CaCl₂, and 1 MgCl₂, saturated with 95% O₂/5% CO₂.[\[2\]](#)

- Internal pipette solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.3 with CsOH.
- NMDA and glycine (co-agonist).
- **DQP-26** stock solution (in DMSO).

Procedure:

- Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
- Plate cells on coverslips and place in the recording chamber continuously perfused with ACSF.
- Establish a whole-cell patch-clamp configuration on a target cell.
- Voltage-clamp the cell at a holding potential of -70 mV.
- Locally apply NMDA (100 μM) and glycine (10 μM) to elicit an inward NMDA receptor-mediated current.
- After establishing a stable baseline current, co-apply **DQP-26** at various concentrations with the NMDA/glycine solution.
- Record the peak and steady-state current responses at each **DQP-26** concentration.
- Wash out **DQP-26** to observe the reversibility of its effect.
- Data Analysis: Plot the percentage of inhibition of the NMDA receptor current against the log concentration of **DQP-26** to determine the IC₅₀ value.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity of **DQP-26** to specific NMDA receptor subunits.

Materials:

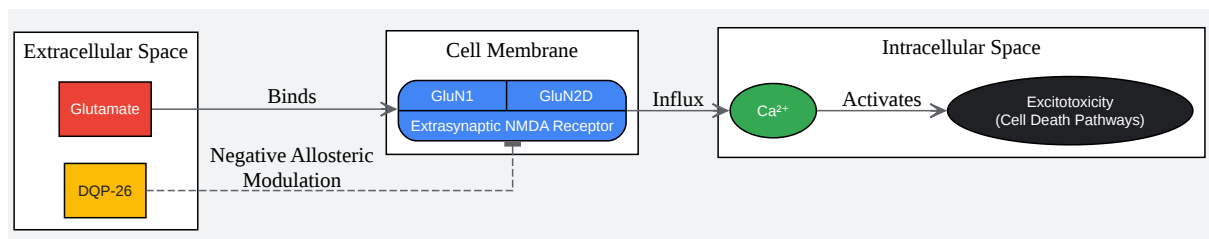
- Cell membranes prepared from cells expressing the NMDA receptor subunit of interest (e.g., GluN1/GluN2D).
- Radiolabeled ligand known to bind to the NMDA receptor (e.g., [3H]MK-801).
- **DQP-26**.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation counter and vials.
- Glass fiber filters.

Procedure:

- Prepare a series of dilutions of **DQP-26**.
- In a multi-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of **DQP-26**.
- Include control wells with no **DQP-26** (total binding) and wells with a high concentration of a known non-radioactive ligand to determine non-specific binding.
- Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
- Wash the filters with ice-cold binding buffer to remove any remaining unbound ligand.
- Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding at each **DQP-26** concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of **DQP-26** to determine the K_i (inhibitory constant).

Visualizations

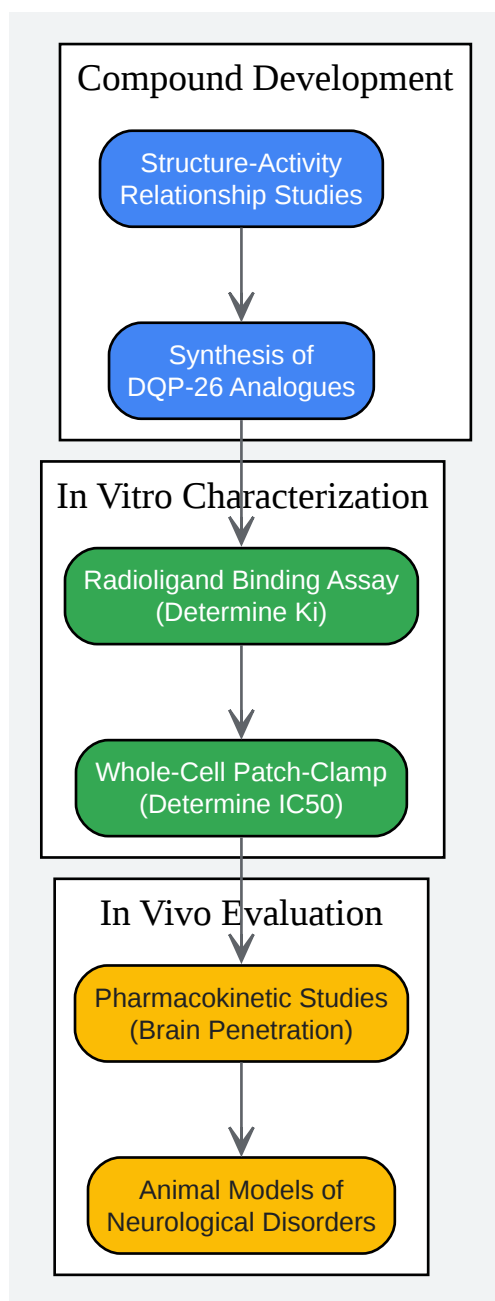
Signaling Pathway of Extrasynaptic NMDA Receptor Modulation by DQP-26



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Caption: **DQP-26** acts as a negative allosteric modulator on extrasynaptic NMDA receptors.

Experimental Workflow for Characterizing DQP-26



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Caption: A typical workflow for the development and characterization of **DQP-26**.

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References

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- 2. Real-time Electrophysiology: Using Closed-loop Protocols to Probe Neuronal Dynamics and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
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